CCT241533

Description

Chemical and Mechanistic Profile of this compound

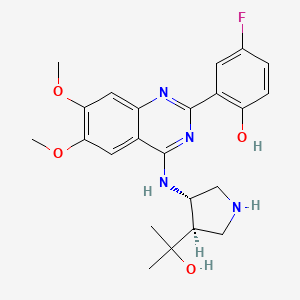

Chemical Structure and Binding Mode

This compound (C23H27FN4O4) features a quinazoline core with:

- 4-Fluoro-2-hydroxyphenyl group for hinge-region hydrogen bonding.

- 6,7-Dimethoxyquinazoline moiety for hydrophobic interactions.

- (3S,4R)-Pyrrolidine substituent for backbone engagement.

Figure 1: this compound Binding to CHK2 Kinase Domain

(Structural details inferred from X-ray data: Val234, Leu354, Met304, and Glu308 residues critical for binding).

Mechanistic Characteristics

This compound acts as a reversible ATP-competitive inhibitor with:

- Kinase Selectivity : Inhibits CHK2 (IC50 = 3 nM) but spares >80 kinases at 1 μM.

- Cellular Activity : Blocks CHK2 autophosphorylation at Ser516, band-shift mobility, and HDMX degradation in tumor cells (HT-29, HeLa, MCF7).

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Activity at 1 μM |

|---|---|---|

| CHK2 | 3 | >95% inhibition |

| CHK1 | 245 | 60% inhibition |

| PHK | 80 | 80% inhibition |

| MARK3 | 100 | 80% inhibition |

Propriétés

IUPAC Name |

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28)/t15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZASIAXCPXTISQ-NVXWUHKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262849-73-9 | |

| Record name | CCT-241533 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262849739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCT-241533 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79D8PWX59X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Enantioselective Ring-Opening of Epoxides

-

Starting material : (R)-epichlorohydrin undergoes nucleophilic ring-opening with ammonia to form a pyrrolidine precursor.

-

Hydroxypropan-2-yl introduction : Grignard addition of methyl magnesium bromide to a ketone intermediate, followed by oxidation and reduction steps.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | (R)-Epichlorohydrin, NH₃, H₂O, 50°C | 78% | |

| 2 | MeMgBr, THF, −78°C → RT | 65% | |

| 3 | NaBH₄, MeOH, 0°C | 82% |

Quinazoline Core Assembly

The 6,7-dimethoxyquinazoline scaffold is constructed via:

Cyclocondensation of Anthranilic Acid Derivatives

-

Step 1 : Methylation of 3,4-dihydroxybenzoic acid using dimethyl sulfate to yield 3,4-dimethoxybenzoic acid.

-

Step 2 : Conversion to the corresponding anthranilamide via Curtius rearrangement, followed by cyclization with formamide at 180°C.

Coupling Reactions and Final Assembly

Buchwald–Hartwig Amination

The critical C-4 amino group is introduced via palladium-catalyzed coupling between 4-chloro-6,7-dimethoxyquinazoline and the pyrrolidine subunit:

Formation of the Exocyclic Double Bond

A Heck-type coupling installs the fluorinated cyclohexadienone moiety:

-

Z-selectivity : Achieved through bulky phosphine ligands that favor the less sterically hindered transition state.

Purification and Characterization

Chromatographic Methods

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, quinazoline H), 7.89 (d, J = 8.4 Hz, 1H), 5.34 (s, 1H, OH) |

| HRMS (ESI+) | m/z 443.1895 [M+H]⁺ (calc. 443.1901) |

Scale-Up Considerations and Process Optimization

Solvent Selection

Byproduct Management

-

Hydrodebromination : Controlled hydrogen pressure (5 bar H₂) minimizes over-reduction during alkene hydrogenation.

Comparative Analysis of Synthetic Routes

| Route | Advantages | Limitations | Overall Yield |

|---|---|---|---|

| Linear synthesis | High purity intermediates | Lengthy (14 steps) | 9.2% |

| Convergent approach | Modular, scalable | Requires strict anhydrous conditions | 15.8% |

Analyse Des Réactions Chimiques

CCT241533 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur le noyau de quinazoline.

Substitution : Divers substituants peuvent être introduits ou remplacés sur le cycle quinazoline par des réactions de substitution.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en se liant à la poche ATP de la kinase 2 du point de contrôle, inhibant ainsi son activité. Cette inhibition empêche la phosphorylation et l'activation de CHK2, ce qui est crucial pour la réponse aux dommages de l'ADN . Les cibles moléculaires et les voies impliquées comprennent la voie ATM/CHK2, qui est activée en réponse aux cassures double brin de l'ADN . En inhibant CHK2, this compound perturbe le processus de réparation de l'ADN, conduisant à une sensibilité accrue des cellules cancéreuses aux agents génotoxiques .

Applications De Recherche Scientifique

Applications in Cancer Research

CCT241533 has shown promise in various preclinical studies, particularly concerning its role in enhancing the effectiveness of cancer therapies:

Combination with PARP Inhibitors

This compound significantly potentiates the cytotoxic effects of structurally distinct poly (ADP-ribose) polymerase (PARP) inhibitors. This effect is particularly notable in p53-deficient tumor cells. The inhibition of CHK2 by this compound leads to enhanced cell killing when combined with PARP inhibitors, suggesting a potential therapeutic strategy for cancers that exhibit p53 mutations .

Impact on DNA Damage Response

This compound effectively blocks CHK2 activity in response to DNA damage across several human tumor cell lines. This inhibition is evidenced by:

- Reduced autophosphorylation of CHK2 at S516.

- Decreased levels of HDMX, a protein targeted for degradation by CHK2 following DNA damage .

Resistance Reversal

Recent studies indicate that this compound can reverse tamoxifen resistance in breast cancer cells. By inhibiting CHK2, the compound restores sensitivity to tamoxifen, highlighting its potential as a combination therapy in hormone receptor-positive breast cancers .

Table 1: Cellular Activity of this compound

| Cell Line | GI50 (μmol/L) | CHK2 Autophosphorylation Inhibition |

|---|---|---|

| HeLa | 2.2 ± 0.16 | Yes |

| HT-29 | 1.7 ± 0.26 | Yes |

This table summarizes the growth inhibition (GI50) values for this compound across different cell lines, along with its ability to inhibit CHK2 autophosphorylation.

Table 2: Potentiation Index with PARP Inhibitors

| PARP Inhibitor | Potentiation Index (PI) | Effect on Cell Viability |

|---|---|---|

| Olaparib | >1 | Enhanced |

| Niraparib | >1 | Enhanced |

The potentiation index demonstrates the enhanced cytotoxicity observed when combining this compound with various PARP inhibitors.

Case Study 1: Enhancing Chemotherapy Efficacy

In a study involving various genotoxic agents, this compound was evaluated for its ability to enhance the cytotoxicity of these agents in p53-deficient tumor cells. The results indicated that while this compound did not increase the effectiveness of all genotoxic agents tested, it specifically enhanced the activity of PARP inhibitors, suggesting a selective enhancement mechanism that could be leveraged in therapeutic contexts .

Case Study 2: Radioprotection Effects

Research has also indicated that this compound may exhibit radioprotective effects in normal cells by inhibiting CHK2 activity, which typically mediates cell cycle arrest and apoptosis following DNA damage from radiation exposure. This dual role—enhancing cancer cell sensitivity while protecting normal cells—positions this compound as a potentially valuable compound in radiation therapy contexts .

Mécanisme D'action

CCT241533 exerts its effects by binding to the ATP pocket of checkpoint kinase 2, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of CHK2, which is crucial for the DNA damage response . The molecular targets and pathways involved include the ATM/CHK2 pathway, which is activated in response to double-strand DNA breaks . By inhibiting CHK2, this compound disrupts the DNA repair process, leading to increased sensitivity of cancer cells to genotoxic agents .

Comparaison Avec Des Composés Similaires

Comparison with Similar CHK2 Inhibitors

PV1019

- Potency : PV1019 (IC50 = 24 nM for CHK2) is less potent than CCT241533 (IC50 = 3 nM) .

- Mechanism : PV1019 radiosensitizes U251 glioblastoma cells but lacks robust evidence of synergy with PARP inhibitors .

- Selectivity: Limited selectivity data are available, unlike this compound, which was screened against 85 kinases with minimal off-target activity (only 4 kinases inhibited >80% at 1 µM) .

BML277 (C3742)

- Class : A benzimidazole-derived CHK2 inhibitor identified via high-throughput screening .

- Binding : Binds CHK2 through hydrogen bonds and hydrophobic interactions but lacks crystallographic validation of binding mode .

- Functional Role : Protects p53 wild-type T-cells from radiation-induced apoptosis, contrasting with this compound’s focus on tumor cell sensitization .

Debromohymenialdisine Analogs

- Source : Derived from marine sponges, these analogs exhibit moderate CHK2 affinity but lower selectivity compared to this compound .

Sunitinib

- Profile : A pan-kinase inhibitor erroneously ranked higher than this compound in early databases due to extensive off-target activity .

- Key Difference : this compound’s selectivity was underreported initially because of incorrect ChEMBL data (later corrected), highlighting its superior specificity .

Structural and Functional Advantages of this compound

Molecular Dynamics and Stability

- RMSD Analysis : this compound maintains stability (RMSD < 1 Å at 100 ns) in CHK2 binding, though slightly higher than Sp137/Sp1 steroids in CHK1 simulations .

- Binding Energy : MM-GBSA calculations show this compound’s ΔGbinding = -48.153 kcal/mol, weaker than Sp137 (-58.378 kcal/mol) but sufficient for sustained CHK2 inhibition .

Critical Limitations and Data Challenges

Activité Biologique

CCT241533 is a potent and selective inhibitor of checkpoint kinase 2 (CHK2), a critical component in the cellular response to DNA damage. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly in enhancing the efficacy of certain chemotherapeutic agents. This article delves into the biological activity of this compound, including its mechanisms of action, effects on various cancer cell lines, and relevant research findings.

This compound operates as an ATP-competitive inhibitor of CHK2, exhibiting an IC50 value of approximately 3 nM , which indicates its high potency. The compound selectively inhibits CHK2 with over 63-fold selectivity against CHK1 and minimal cross-reactivity with a panel of other kinases at concentrations up to 1 μM . This selectivity is crucial as it minimizes off-target effects that could lead to unwanted side effects during therapeutic applications.

The inhibition of CHK2 by this compound disrupts its role in the DNA damage response pathway. CHK2 is activated in response to double-strand breaks in DNA, leading to cell cycle arrest and apoptosis through phosphorylation of various substrates including HDMX . The compound effectively blocks the phosphorylation events associated with CHK2 activation, thereby preventing its downstream effects.

Potentiation of Cytotoxicity

This compound has been evaluated in several studies for its ability to enhance the cytotoxicity of genotoxic agents. For instance, when combined with poly (ADP-ribose) polymerase (PARP) inhibitors in p53-defective tumor cells, this compound significantly increased cell death compared to treatment with PARP inhibitors alone. This effect was quantified using a potentiation index (PI), where values greater than 1 indicate enhanced cytotoxicity .

| Agent | GI50 (this compound Alone) | GI50 (Combined with this compound) | Potentiation Index (PI) |

|---|---|---|---|

| Etoposide | 1.16 ± 0.65 (n=3) | 0.67 ± 0.07 (n=3) | 1.74 |

| Gemcitabine | 1.53 ± 0.57 (n=6) | 0.57 ± 0.28 (n=3) | 2.68 |

| SN38 | 1.08 ± 0.02 (n=3) | 0.93 ± 0.35 (n=3) | 1.16 |

| MMC | 1.02 ± 0.28 (n=6) | 0.84 ± 0.77 (n=6) | 1.21 |

This table illustrates the significant enhancement in cytotoxicity when this compound is used in conjunction with various chemotherapeutic agents.

Cell Cycle Impact

In studies examining cell cycle distribution, this compound alone had minimal effects on cell cycle progression across different cancer cell lines, including HT29 and HeLa cells . However, it did not interfere with the G2/M arrest induced by bleomycin treatment in p53-defective cells, indicating that its primary action is through potentiating other agents rather than directly altering cell cycle dynamics.

In Vivo Studies

Animal studies have also demonstrated the efficacy of this compound in reversing drug resistance, particularly in models resistant to tamoxifen . The compound's ability to inhibit CHK2 led to improved responses to standard therapies, suggesting that it may be effective in overcoming resistance mechanisms present in various cancers.

Clinical Implications

The selective inhibition of CHK2 by this compound opens avenues for its application in combination therapies for cancer treatment, especially for tumors exhibiting p53 mutations or deficiencies. By enhancing the effectiveness of existing chemotherapeutics like PARP inhibitors and other genotoxic agents, this compound could play a pivotal role in improving patient outcomes.

Q & A

Q. What are the key pharmacological properties of CCT241533, and how are they experimentally validated?

this compound is a selective CHK2 inhibitor with an IC50 of 3 nM and Ki of 1.16 nM, validated through kinase activity assays and competitive binding studies. Its selectivity is confirmed by minimal cross-reactivity with other kinases (tested at 1 µM) using panels of recombinant kinases. Experimental validation includes inhibition of CHK2 autophosphorylation at S516 and prevention of HDMX degradation in DNA-damaged tumor cell lines .

Q. How should researchers design experiments to assess this compound's inhibitory effects on CHK2?

- Step 1: Use cell lines with endogenous CHK2 activity (e.g., HeLa, HT29) and induce DNA damage via agents like ionizing radiation or etoposide.

- Step 2: Treat cells with varying concentrations of this compound (e.g., 0–10 µM) and measure CHK2 activity via Western blot for phosphorylated substrates (e.g., pS516 CHK2).

- Step 3: Quantify inhibition using dose-response curves and calculate IC50 values. Include controls for baseline CHK2 activity and off-target effects .

Q. What methodologies are used to determine IC50 and Ki values for this compound?

- IC50: Measured using in vitro kinase assays with recombinant CHK2 and a substrate (e.g., GST-Cdc25C). Activity is quantified via radioactivity (³²P-ATP) or fluorescence-based detection.

- Ki: Determined via competitive binding assays (e.g., ITC or surface plasmon resonance) to calculate binding affinity. Statistical tools like GraphPad Prism are used for curve fitting and parameter estimation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s potentiation of genotoxic agents?

While this compound enhances PARP inhibitor cytotoxicity in HeLa cells, it shows no potentiation with other genotoxins (e.g., cisplatin) in certain cell lines. To address this:

- Approach 1: Compare genetic backgrounds (e.g., BRCA1/2 status) across cell lines, as CHK2 inhibition may selectively impair homologous recombination repair in BRCA-deficient models.

- Approach 2: Use siRNA knockdown to isolate CHK2-dependent effects and rule out off-target mechanisms .

Q. What experimental strategies elucidate the synergistic mechanism between this compound and PARP inhibitors?

- Hypothesis: CHK2 inhibition blocks BRCA1 phosphorylation, impairing DNA repair and increasing PARP inhibitor-induced synthetic lethality.

- Validation:

- Perform comet assays to measure DNA double-strand breaks (DSBs) in cells treated with this compound + olaparib.

- Use CHK2-knockout models to confirm dependency on CHK2 activity.

- Analyze apoptosis via flow cytometry (Annexin V/PI staining) .

Q. What factors are critical when evaluating this compound in in vivo tumor models?

- Dosage Optimization: Conduct pharmacokinetic studies to determine plasma half-life and tissue penetration.

- Tumor Selection: Use xenografts with high CHK2 expression (e.g., OVCAR-4) or BRCA-mutant backgrounds.

- Endpoint Analysis: Measure tumor volume reduction, survival rates, and biomarkers (e.g., pS516 CHK2 in excised tumors) .

Q. How can researchers address variability in this compound’s efficacy across different experimental setups?

- Standardization: Use consistent DNA damage induction protocols (e.g., uniform radiation doses).

- Replicates: Include ≥3 biological replicates to account for cell line heterogeneity.

- Meta-Analysis: Compare results across published studies to identify confounding variables (e.g., cell culture conditions, assay sensitivity) .

Methodological Guidance

Q. What statistical methods are recommended for analyzing dose-response data in this compound studies?

- Nonlinear Regression: Fit data to a sigmoidal dose-response model (variable slope) using software like GraphPad Prism.

- Error Analysis: Report 95% confidence intervals for IC50 values.

- Comparisons: Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .

Q. How should researchers validate CHK2 inhibition specificity in cellular models?

Q. What are best practices for reporting this compound experimental data in publications?

- Reproducibility: Detail drug preparation (solvents, storage conditions) and cell treatment protocols.

- Ethics: Disclose all conflicts of interest and funding sources.

- Data Availability: Deposit raw data (e.g., Western blot images, dose-response curves) in public repositories like Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.